![molecular formula C17H13N3O3 B14062854 Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate CAS No. 101601-51-8](/img/structure/B14062854.png)
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is an organic compound that features a benzoic acid moiety linked to a quinoline derivative through a diazenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with methyl benzoate. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate benzoic acid and quinoline derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminobenzoic acid and hydroxyquinoline.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester exerts its effects involves interactions with various molecular targets. The diazenyl bridge and quinoline moiety play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
- Benzoic acid, 2-hydroxy-, heptyl ester
- Benzoic acid, 2-hydroxy-, cyclohexyl ester
Uniqueness
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is unique due to its diazenyl linkage and quinoline structure, which confer distinct chemical and biological properties compared to other benzoic acid derivatives
Propiedades
Número CAS |
101601-51-8 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3 |
Clave InChI |
VCXITQLUVYUFKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
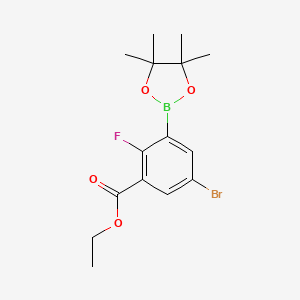
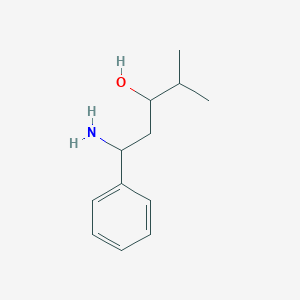
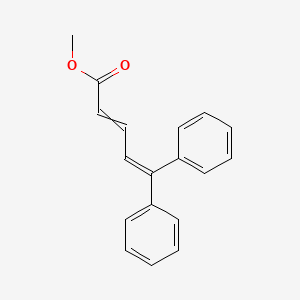


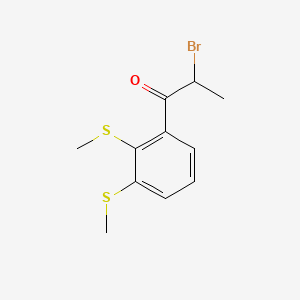
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
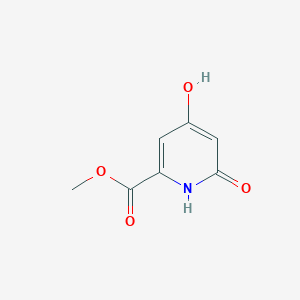
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)


![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)
